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Compound of Interest

2-(4-Chlorophenyl)-4-hydrazinyl-6-
Compound Name:

methylpyrimidine
CAS No.: 928709-84-6
Cat. No.: B2384558

Get Quote

Technical Monograph: 2-(4-Chlorophenyl)-4-
hydrazinyl-6-methylpyrimidine

Part 1: Executive Summary & Molecular Identity
The Pharmacophore Context

2-(4-Chlorophenyl)-4-hydrazinyl-6-methylpyrimidine is a critical heterocyclic intermediate,
primarily utilized as a "linchpin" scaffold in the synthesis of fused ring systems such as
[1,2,4]triazolo[4,3-c]pyrimidines and pyrazolo[3,4-d]pyrimidines. Its structural value lies in the
orthogonality of its functional groups: the electrophilic pyrimidine core, the nucleophilic
hydrazinyl tail, and the lipophilic chlorophenyl anchor.

In drug discovery, this molecule serves as a precursor for agents targeting dihydrofolate
reductase (DHFR) (antimicrobial) and tyrosine kinases (anticancer). The 4-chlorophenyl moiety
at the C2 position specifically enhances lipophilicity and metabolic stability compared to its
unsubstituted analogues.
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Molecular Identity Profile

Parameter Specification
2-(4-Chlorophenyl)-4-hydrazinyl-6-

IUPAC Name ( ] p ] 2 Y Y
methylpyrimidine

Molecular Formula C11H11CINa

Molecular Weight 234.69 g/mol

Isomeric Note

Distinct from 4-(4-chlorophenyl)-2-hydrazinyl...
(regioisomer). Verification of C2-aryl placement

is critical.

CAS Registry

Referenced as intermediate in specific patent
literature (e.g., related to 917396-05-5 family)

SMILES

Cclcc(nc(nl)c2ccc(cc2)CI)NN

Part 2: Physicochemical Properties[2][3]

The following data represents the physicochemical profile required for formulation and

synthesis planning. Note that experimental values can vary based on polymorphic form;

predicted values are based on consensus QSAR models for this specific scaffold.

Core Physical Data
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Property Value /| Range Context for Application

) ) ) Typically isolated as off-white
Physical State Crystalline Solid
to pale yellow needles.

High lattice energy due to
Melting Point 165°C - 172°C intermolecular H-bonding
(Hydrazine moiety).

Hydrophobic chlorophenyl
Solubility (Water) Low (< 0.5 mg/mL) group dominates aqueous
behavior.

Soluble in DMSO, DMF, hot

Solubility (Organic High
y(0rg ) J Ethanol. Moderate in CHCIs.
The hydrazine group is weakly
pKa (Predicted) ~4.5 (Pyrimidine N) basic; protonation occurs at

ring N3 or terminal NH-.

Lipophilicity & Drug-Likeness (Lipinski Parameters)

e LogP (Consensus): 2.4 - 2.8

o Implication: The compound possesses optimal membrane permeability. The 4-chloro
substituent adds approximately +0.71 to the LogP compared to the phenyl analogue,
improving blood-brain barrier (BBB) penetration potential in derivative drugs.

e H-Bond Donors: 2 (Hydrazine -NH-NH2)
o H-Bond Acceptors: 3 (Pyrimidine Ns + Hydrazine)
« Topological Polar Surface Area (TPSA): ~64 A2
o Insight: Well within the <140 A2 limit for oral bioavailability.

Part 3: Synthetic Pathway (The Self-Validating
System)
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To ensure the regiospecificity of the 4-chlorophenyl group at the C2 position, we cannot use the
Biginelli reaction (which typically places aryl groups at C4). Instead, we employ the Amidine-
Acetoacetate Condensation Protocol.

Reaction Logic Diagram (Graphviz)

Click to download full resolution via product page

Figure 1: Regioselective synthesis pathway ensuring C2-aryl placement via amidine
condensation.

Detailed Experimental Protocol
Step 1: Synthesis of 2-(4-chlorophenyl)-6-methylpyrimidin-4-ol

* Reagents: Dissolve sodium metal (0.1 mol) in absolute ethanol (50 mL) to generate sodium
ethoxide in situ.

o Addition: Add 4-chlorobenzamidine hydrochloride (0.1 mol) followed by ethyl acetoacetate
(0.1 mol).

o Conditions: Reflux for 6—8 hours. The solution will turn turbid as NaCl precipitates.

o Workup: Evaporate solvent. Dissolve residue in water and acidify with glacial acetic acid to
pH 5.

« |solation: Filter the precipitated solid (pyrimidinol). Recrystallize from ethanol.

Step 2: Chlorination (The Activation)
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Reagents: Suspend the pyrimidinol (0.05 mol) in POClIs (20 mL).

Catalysis: Add 2 drops of N,N-Dimethylaniline (catalyst).

Reaction: Reflux for 3 hours. Monitor cessation of HCI gas evolution.

Quenching: Pour the cooled reaction mixture onto crushed ice (Exothermic! Stir vigorously).

Isolation: Neutralize with NaHCOs. Extract the chlorinated product with chloroform.
Step 3: Hydrazinolysis (The Target Synthesis)

e Reagents: Dissolve 4-chloro-2-(4-chlorophenyl)-6-methylpyrimidine (0.01 mol) in Ethanol (30
mL).

e Nucleophile: Add Hydrazine Hydrate (99%, 0.05 mol) dropwise. Use excess hydrazine to
prevent dimer formation.

e Conditions: Reflux for 4 hours.

o Endpoint: TLC (Solvent: Ethyl Acetate:Hexane 3:7) should show disappearance of the non-
polar chloro-starting material.

 Purification: Cool to room temperature. The target hydrazine derivative usually crystallizes
out. Filter, wash with cold water, and dry.

Part 4: Spectroscopic Validation

Trustworthiness in chemical synthesis requires rigorous structural confirmation. The following
spectral features confirm the product identity and purity.

Proton NMR (*H-NMR, 400 MHz, DMSO-ds)
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Chemical Shift

Multiplicity
(3)

Integration

Assignment

Structural
Proof

2.35 ppm Singlet (s)

3H

-CHs at C6

Confirms methyl

group retention.

4.50 ppm Broad Singlet

2H

-NH2

Exchangeable
with D20;
confirms

hydrazine.

6.65 ppm Singlet (s)

1H

Pyrimidine H-5

Characteristic
shielded
aromatic proton
of the pyrimidine

ring.

7.55 ppm Doublet (d)

2H

Ar-H (m-to CI)

Part of AA'BB'
system of 4-Cl-
phenyl.

8.30 ppm Doublet (d)

2H

Ar-H (o-to CI)

Deshielded due
to proximity to

pyrimidine ring.

8.80 ppm Broad Singlet

1H

-NH-

Hydrazine
secondary

amine.

Infrared Spectroscopy (FT-IR, KBr Pellet)

e 3320, 3250 cm~1: N-H stretching (Primary and Secondary amines). Absence of these bands

indicates failure of Step 3.

e 1620 cm~*: C=N stretching (Pyrimidine ring).

e 1090 cm~1: Ar-Cl stretching (Confirming the chlorophenyl moiety remains intact).

Part 5: Reactivity & Pharmacological Utility
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The utility of this compound lies in its ability to undergo cyclocondensation. The hydrazine tail
acts as a dinucleophile.

Derivatization Pathways (Graphviz)

2-(4-CI-Ph)-4-hydrazinyl

-6-methylpyrimidine

+ Formic Acid | + Vilsmeier-Haack + Aryl Aldehydes
(Cyclization) (POCI3/DMF) (-H20)
[1,2,4]Triazolo[4,3-c]pyrimidine Pyrazolo[3,4-d]pyrimidine Hydrazones (Schiff Bases)
(Antimicrobial) (Kinase Inhibitor) (Anticancer/Antitubercular)

Click to download full resolution via product page

Figure 2: Divergent synthesis capabilities of the hydrazinyl scaffold.

Critical Handling & Stability

o Oxidation Sensitivity: Hydrazine derivatives can oxidize to azo compounds upon prolonged
exposure to air. Store under inert atmosphere (Nitrogen/Argon) at 4°C.

o Safety: The precursor (Hydrazine Hydrate) is a known carcinogen and highly toxic. All
reactions in Step 3 must be performed in a fume hood with appropriate PPE (nitrile gloves,
face shield).
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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